Cas no 2596-47-6 ((2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid)

(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]prop-2-enoic acid is a cinnamic acid derivative characterized by its acetyloxy and methoxy functional groups. This compound exhibits notable reactivity due to its α,β-unsaturated carboxylic acid structure, making it a valuable intermediate in organic synthesis, particularly for esterification and conjugation reactions. Its conjugated double bond system enhances stability while allowing participation in Michael additions or polymerizations. The acetyloxy group offers selective deprotection potential, enabling controlled modifications. This compound is of interest in pharmaceutical and materials research, where its structural features may contribute to bioactivity or serve as a building block for advanced polymers. Proper handling is advised due to potential sensitivity to hydrolysis under acidic or basic conditions.
(2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid structure
2596-47-6 structure
Product Name:(2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid
CAS No:2596-47-6
MF:C12H12O5
MW:236.220684051514
MDL:MFCD00014378
CID:84409
PubChem ID:5354677
Update Time:2025-11-02

(2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Acetoxy-3-methoxyphenyl)acrylic acid
    • 4-Acetoxy-3-methoxycinnamic acid
    • (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]acrylic acid
    • (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid
    • 3-(4-acetoxy-3-methoxyphenyl)-2-propenoic acid
    • 3-(4-acetoxy-3-methoxy-phenyl)-acrylic acid
    • 3-METHOXY-4-ACETOXYCINNAMIC ACID
    • 4-ACETOXY
    • 4-Acetoxy-2-methoxycinnamic
    • 4-acetoxy-3-methoxy-cinnamic acid
    • 4-ACETYLFERULIC ACID
    • ACETYLFERULIC ACID
    • Ferulic acid acetate
    • O-Acetylferulic acid
    • RARECHEM AL BK 0061
    • trans-3-[4-acetyloxy-3-methoxyphenyl]-2-propenoic acid
    • 4-Hydroxy-3-methoxycinnamic acid acetate
    • 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
    • 4-Acetyloxy-3-methoxycinnamic acid
    • Cinnamic acid, 4-acetoxy-3-methoxy-
    • Acetylated ferulic acid
    • 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
    • Cinnamic acid, 4-hydroxy-3-methoxy-, acetate
    • IHKNVZISLLDMOR-GQCTYLIASA-N
    • SBB016646
    • 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)-
    • trans-3-[4-acetyloxy-3-methoxyphenyl]-2-pro
    • (E)3-(4-acetoxy-3-methoxyphenyl)acrylic acid
    • NSC 16957
    • CS-0128888
    • AS-10137
    • NSC-16957
    • (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
    • AKOS000304792
    • AMY41525
    • NSC16957
    • (e)-3-(4-acetoxy-3-methoxyphenyl)prop-2-enoic acid
    • Q27159264
    • (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid
    • trans-4-o-acetylferulic acid
    • 2596-47-6
    • AI3-23455
    • 34749-55-8
    • CHEMBL33539
    • (E)-3-(4-acetoxy-3-methoxy-phenyl)prop-2-enoic acid
    • MFCD00014378
    • CHEBI:86582
    • (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid #
    • SCHEMBL111271
    • A818110
    • DTXSID6062545
    • (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid
    • trans-3-[4-acetyloxy-3-methoxy-phenyl]-2-propenoic acid
    • DTXSID301205242
    • bmse010048
    • trans-4-Acetoxy-3-methoxycinnamic acid
    • IHKNVZISLLDMOR-UHFFFAOYSA-N
    • SY277352
    • 3-(4-acetoxy-3-methoxy-phenyl)prop-2-enoic acid
    • 3-(3-methoxy-4-acetoxyphenyl)acrylic acid
    • 4-acetyloxy-3-methoxy-cinnamic acid
    • 3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid
    • FT-0617387
    • D94627
    • (2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid
    • MDL: MFCD00014378
    • Inchi: 1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+
    • InChI Key: IHKNVZISLLDMOR-GQCTYLIASA-N
    • SMILES: O(C)C1C=C(/C=C/C(=O)O)C=CC=1OC(C)=O
    • BRN: 2218026

Computed Properties

  • Exact Mass: 236.06800
  • Monoisotopic Mass: 236.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 72.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.265
  • Melting Point: 196-198 ºC
  • Boiling Point: 372 ºC
  • Flash Point: 142 ºC
  • Refractive Index: 1.575
  • PSA: 72.83000
  • LogP: 1.71830
  • Solubility: Not available

(2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid Security Information

  • Hazardous Material transportation number:2811
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: T Xi
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Packing Group:III
  • Hazard Level:6.1
  • Risk Phrases:R36/37/38
  • Packing Group:III
  • Safety Term:6.1

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Additional information on (2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid

Comprehensive Guide to (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]prop-2-enoic Acid (CAS No. 2596-47-6): Properties, Applications, and Market Insights

(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]prop-2-enoic Acid (CAS No. 2596-47-6) is a specialized organic compound with significant applications in pharmaceutical and biochemical research. This cinnamic acid derivative is characterized by its unique molecular structure, featuring an acetyloxy and methoxy substituent on the phenyl ring. Its E-configuration (trans) at the double bond enhances its stability and biological activity, making it a valuable intermediate in drug development.

The compound's IUPAC name reflects its structural complexity, while alternative names like acetyl ferulic acid ester or 4-acetoxy-3-methoxycinnamic acid are sometimes used in commercial contexts. With a molecular formula of C12H12O5 and molecular weight of 236.22 g/mol, this pale yellow crystalline powder exhibits moderate solubility in organic solvents like ethanol, methanol, and DMSO, but limited solubility in water.

Recent scientific interest in CAS 2596-47-6 has grown due to its potential antioxidant properties and role as a precursor for bioactive molecules. Researchers are particularly investigating its structure-activity relationship in comparison to similar compounds like ferulic acid and caffeic acid derivatives. The acetyl and methoxy functional groups contribute to its enhanced bioavailability compared to its parent compounds, a hot topic in current pharmacokinetic research.

In pharmaceutical applications, (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]prop-2-enoic Acid serves as a key building block for drug discovery programs targeting inflammation and oxidative stress-related conditions. Its structural features make it valuable for developing novel therapeutic agents, particularly in the field of neuroprotective compounds and cardiovascular drugs. The compound's mechanism of action often relates to its ability to modulate specific enzyme pathways and cellular signaling processes.

The global market for specialty chemicals like CAS 2596-47-6 has shown steady growth, driven by increasing R&D investments in precision medicine and personalized therapeutics. Manufacturers typically produce this compound through esterification reactions of ferulic acid derivatives, with strict quality control measures to ensure high purity (typically >98% by HPLC). Pricing trends reflect its status as a research-grade chemical, with costs varying based on quantity and purity specifications.

From a regulatory perspective, this compound is generally classified as non-hazardous when handled properly, though standard laboratory precautions should always be followed. Proper storage conditions (typically 2-8°C in airtight containers) help maintain its stability. Researchers frequently search for information about its spectroscopic properties (including characteristic NMR peaks and IR absorption bands), synthetic protocols, and biological activity data - all important considerations for experimental design.

Emerging applications of 2596-47-6 include its use in cosmeceutical formulations, where its potential skin-lightening effects and UV-protective qualities are being explored. This aligns with current consumer trends toward natural-derived active ingredients in personal care products. Additionally, food scientists are examining its potential as a natural preservative alternative to synthetic additives.

Analytical methods for characterizing (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]prop-2-enoic Acid typically involve reverse-phase HPLC, mass spectrometry, and various chromatographic techniques. These methods are crucial for quality control in both research and potential commercial applications. The compound's melting point (typically 150-155°C) and UV-Vis absorption characteristics serve as important identification parameters.

Future research directions for this compound may focus on its structure optimization for enhanced bioactivity and its potential in combination therapies. The growing field of computational chemistry is also contributing to better understanding of its molecular interactions, with researchers using molecular docking studies to predict its behavior in biological systems. These advancements align with current pharmaceutical industry priorities for rational drug design approaches.

For researchers working with CAS 2596-47-6, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, material safety data sheets (MSDS) should be consulted for specific handling information. The compound's stability under various conditions (pH, temperature, light exposure) is an important consideration for experimental planning and storage.

In conclusion, (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]prop-2-enoic Acid represents an important chemical intermediate with diverse potential applications in medicine, cosmetics, and food science. Its unique structural features and modifiable functional groups make it particularly valuable for medicinal chemistry applications. As research continues to uncover new properties and applications for this compound, its significance in various scientific and industrial fields will likely continue to grow.

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